N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
Description
N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a carboxamide derivative featuring a 4,5-dihydronaphtho[1,2-b]thiophene core fused with a pyridinylmethyl substituent.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-12-13-4-3-9-20-11-13)17-10-15-8-7-14-5-1-2-6-16(14)18(15)23-17/h1-6,9-11H,7-8,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDQJEFEBFPZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Naphtho[1,2-b]thiophene Core: This can be achieved through the cyclization of appropriate precursors, such as naphthalene derivatives and thiophene compounds, under specific conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the naphtho[1,2-b]thiophene core with a pyridinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[1,2-b]thiophene-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridinylmethyl moiety.
Scientific Research Applications
N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
The carbohydrazide in LB2 enables selective metal-ion detection via fluorescence modulation, a property less likely in carboxamides due to reduced chelation capacity .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~321.07 vs. 339.84 for the chlorophenyl analog) suggests improved solubility in polar solvents, though this requires experimental validation .
Fluorescent Sensing (LB2 Analog)
The carbohydrazide derivative LB2 demonstrates a fluorescence “off–on–off” response to In³⁺ and Fe³⁺, attributed to the Schiff base’s ability to form stable complexes with these ions. This highlights the role of functional groups in tuning sensing capabilities—a property the target compound may lack due to its carboxamide moiety .
Commercial Availability and Purity
The chlorophenyl analog is commercially available with >90% purity, indicating robust synthetic protocols for 4,5-dihydronaphtho[1,2-b]thiophene carboxamides. This suggests the target compound could be synthesized at scale with similar methodologies .
Precursor Utility
The carboxylic acid derivative serves as a precursor for esters, amides, and other derivatives, underscoring the versatility of the 4,5-dihydronaphtho[1,2-b]thiophene scaffold. The target compound’s amide linkage may offer superior hydrolytic stability compared to esters or acids .
Biological Activity
N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a synthetic compound that has attracted attention in various fields due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a naphtho[1,2-b]thiophene core, which contributes to its stability and versatility. The IUPAC name for this compound is N-(pyridin-3-ylmethyl)-4,5-dihydrobenzo[g]benzothiole-2-carboxamide. Its chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H16N2OS |
| Molecular Weight | 320.41 g/mol |
| InChI | InChI=1S/C19H16N2OS/c22-19(21-12-13-4-3-9-20-11-13)17-10-15-8-7-14-5-1-2-6-16(14)18(15)23-17/h1-6,9-11H,7-8,12H2,(H,21,22) |
Research indicates that this compound primarily targets RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These targets are crucial in various cellular signaling pathways related to cell growth and survival. The compound's action leads to increased phosphorylation of downstream signaling molecules such as TBK1 and IRF3 , which play significant roles in inflammatory responses and immune regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its bioavailability may be influenced by its solubility and metabolic stability. Studies have shown varying absorption rates depending on the administration route, with oral administration yielding different pharmacodynamic effects compared to intravenous routes.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| MCF7 (Breast Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 10.8 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Treatment : A study involving mice injected with human tumor xenografts showed that administration of this compound significantly suppressed tumor growth compared to control groups. Histological analysis revealed reduced proliferation markers in treated tumors.
- Inflammation Model : In a model of acute inflammation induced by carrageenan injection in rats, treatment with the compound resulted in a significant decrease in paw edema compared to untreated controls. This suggests a potential application in managing inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
